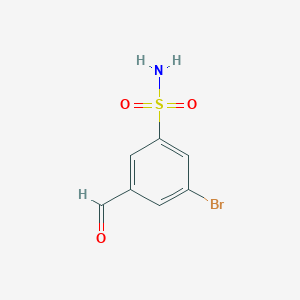![molecular formula C21H23F3N2O4 B13447742 1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate is a complex organic compound with a unique structure that includes a diazepane ring and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the diazepane ring may contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2,2,2-trifluoroethanol: This compound shares the trifluoromethyl group but has a different core structure.
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Another compound with a trifluoromethyl group, used in different chemical reactions.
Phenyl (2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone: Similar in having a trifluoromethyl group but with a different ring structure.
Uniqueness
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate is unique due to its combination of a diazepane ring and trifluoromethyl groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C21H23F3N2O4 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
oxalic acid;1-[phenyl-[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
InChI |
InChI=1S/C19H21F3N2.C2H2O4/c20-19(21,22)17-10-5-4-9-16(17)18(15-7-2-1-3-8-15)24-13-6-11-23-12-14-24;3-1(4)2(5)6/h1-5,7-10,18,23H,6,11-14H2;(H,3,4)(H,5,6) |
InChI Key |
NGHIJRZSQDBVKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447666.png)
![1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol](/img/structure/B13447682.png)


![[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate](/img/structure/B13447704.png)





![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)


